molecular formula C23H30N2O3 B2486283 3-(4-methoxyphenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)propanamide CAS No. 899744-73-1

3-(4-methoxyphenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)propanamide

Cat. No.: B2486283
CAS No.: 899744-73-1
M. Wt: 382.504
InChI Key: VDELIVKWDRZEFK-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)propanamide is an organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)propanamide typically involves multi-step organic reactions. One possible synthetic route could start with the reaction of 4-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate can then undergo a reduction reaction to form the corresponding amine. The final step involves the acylation of the amine with a suitable acyl chloride to yield the desired amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a phenol derivative.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions such as Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

Medicine

Research into its potential as a drug candidate for various therapeutic areas, including anti-inflammatory and anticancer properties.

Industry

Possible use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)propanamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-N-(2-morpholino-2-phenylethyl)propanamide
  • 3-(4-methoxyphenyl)-N-(2-piperidino-2-(p-tolyl)ethyl)propanamide

Uniqueness

The presence of the morpholino group and the specific substitution pattern on the aromatic rings make 3-(4-methoxyphenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)propanamide unique

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c1-18-3-8-20(9-4-18)22(25-13-15-28-16-14-25)17-24-23(26)12-7-19-5-10-21(27-2)11-6-19/h3-6,8-11,22H,7,12-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDELIVKWDRZEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)CCC2=CC=C(C=C2)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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